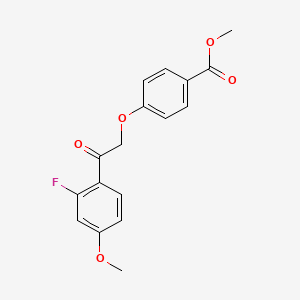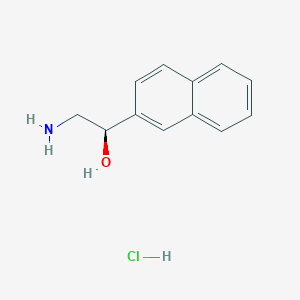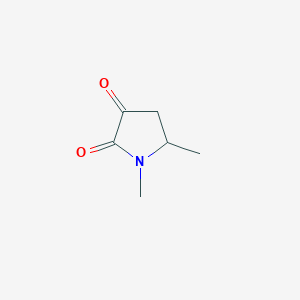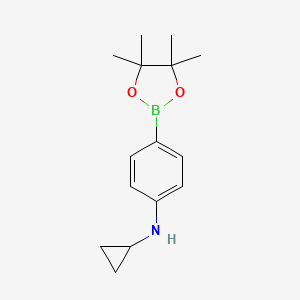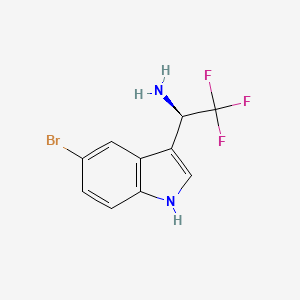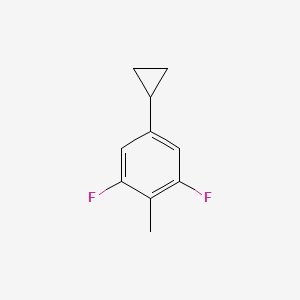
(Octahydro-1H-quinolizin-9a-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydroquinolizine core, which is a bicyclic structure, and a methanamine group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and amination processes. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.
化学反応の分析
Types of Reactions
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Quinolizine Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amines: Compounds with similar amine groups attached to different core structures.
Uniqueness
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE stands out due to its unique combination of the octahydroquinolizine core and the methanamine group
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-9-10-5-1-3-7-12(10)8-4-2-6-10/h1-9,11H2 |
InChIキー |
VAQNDNNGZXHTGZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCCC2(C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







